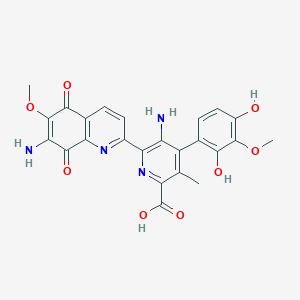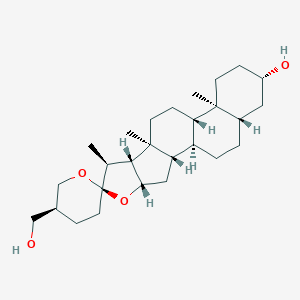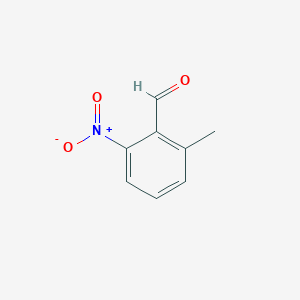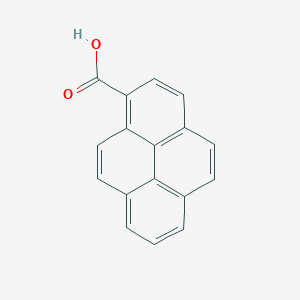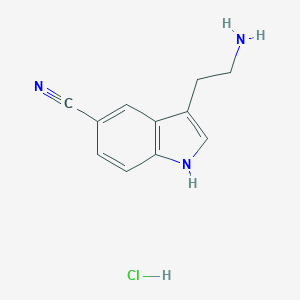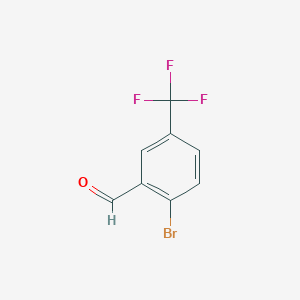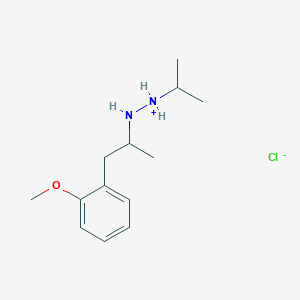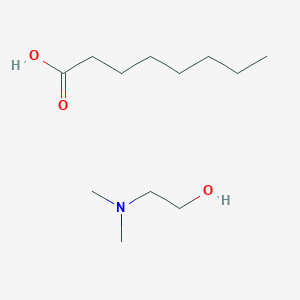
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is a quaternary ammonium compound with the molecular formula C12H27NO3. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by the presence of a dimethylammonium group attached to a hydroxyethyl chain, which is further linked to an octanoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate typically involves the reaction of dimethylamine with 2-chloroethanol to form N,N-dimethyl(2-hydroxyethyl)amine. This intermediate is then reacted with octanoic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The octanoate group can be substituted with other carboxylates or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N,N-dimethyl(2-oxoethyl)ammonium octanoate.
Reduction: Formation of N,N-dimethyl(2-hydroxyethyl)amine and octanol.
Substitution: Formation of N,N-dimethyl(2-hydroxyethyl)ammonium derivatives with various carboxylates.
科学研究应用
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture media to enhance cell membrane permeability and facilitate the delivery of genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate involves its surfactant properties, which allow it to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl(2-hydroxyethyl)ammonium bromide
- N,N-Dimethyl(2-hydroxyethyl)ammonium acetate
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is unique due to its longer alkyl chain (octanoate group), which enhances its hydrophobic interactions and micelle-forming ability compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong surfactant activity and the encapsulation of hydrophobic substances.
属性
IUPAC Name |
2-(dimethylamino)ethanol;octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C4H11NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)3-4-6/h2-7H2,1H3,(H,9,10);6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUYQPMOYYTIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CN(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
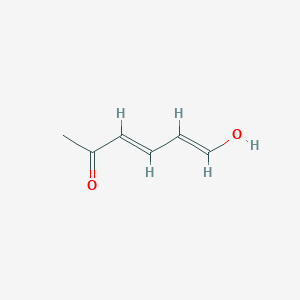
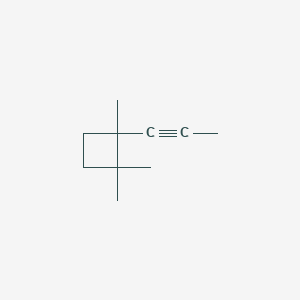

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
